molecular formula C13H12ClN3S2 B2990391 N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride CAS No. 2034619-90-2

N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Cat. No.: B2990391
CAS No.: 2034619-90-2
M. Wt: 309.83
InChI Key: GTJHRXNEQNTXAD-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring, a thiophene ring, and a thiazole ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the reaction of pyridin-2-amine with thiophen-3-ylmethyl chloride to form an intermediate thiazole derivative. This intermediate is then further reacted under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions can be facilitated by various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays. Its interactions with biological macromolecules can provide insights into various biological processes.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.

Industry: In industry, the compound can be used in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-methylnaphthalen-1-yl)-N'-(pyridin-2-ylmethyl)oxalamide

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness: N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is unique due to its specific combination of pyridine, thiophene, and thiazole rings. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-pyridin-2-yl-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2.ClH/c1-2-5-14-12(3-1)16-13-15-11(9-18-13)7-10-4-6-17-8-10;/h1-6,8-9H,7H2,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHRXNEQNTXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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